3-Bromo-4-(trifluoromethoxy)phenylacetic acid 3-Bromo-4-(trifluoromethoxy)phenylacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17991994
InChI: InChI=1S/C9H6BrF3O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15)
SMILES:
Molecular Formula: C9H6BrF3O3
Molecular Weight: 299.04 g/mol

3-Bromo-4-(trifluoromethoxy)phenylacetic acid

CAS No.:

Cat. No.: VC17991994

Molecular Formula: C9H6BrF3O3

Molecular Weight: 299.04 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-(trifluoromethoxy)phenylacetic acid -

Specification

Molecular Formula C9H6BrF3O3
Molecular Weight 299.04 g/mol
IUPAC Name 2-[3-bromo-4-(trifluoromethoxy)phenyl]acetic acid
Standard InChI InChI=1S/C9H6BrF3O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15)
Standard InChI Key QGWSDXJEDWQOSF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CC(=O)O)Br)OC(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[3-bromo-4-(trifluoromethoxy)phenyl]acetic acid, reflects its substitution pattern: a bromine atom at position 3, a trifluoromethoxy group (-OCF3_3) at position 4, and an acetic acid moiety at position 2 of the phenyl ring. Key structural identifiers include:

PropertyValue
Molecular FormulaC9H6BrF3O3\text{C}_9\text{H}_6\text{BrF}_3\text{O}_3
Molecular Weight299.04 g/mol
Canonical SMILESC1=CC(=C(C=C1CC(=O)O)Br)OC(F)(F)F
InChIKeyQGWSDXJEDWQOSF-UHFFFAOYSA-N
PubChem CID146676114

The trifluoromethoxy group enhances electronegativity and metabolic stability, while the bromine atom facilitates cross-coupling reactions.

Spectroscopic Data

While experimental NMR or IR data for this specific compound is limited in public databases, analogous compounds suggest characteristic signals:

  • 19F^{19}\text{F} NMR: A singlet near -58 ppm for the -OCF3_3 group.

  • 1H^{1}\text{H} NMR: Aromatic protons as multiplets (δ 7.2–7.8 ppm) and a singlet for the acetic acid proton (δ 3.7–4.1 ppm) .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves multi-step protocols, as illustrated by related bromophenylacetic acids. A modified Willgerodt-Kindler reaction, adapted from 3-bromophenylacetic acid synthesis, offers a plausible pathway :

  • Step 1: Condensation of 3-bromo-4-(trifluoromethoxy)acetophenone with morpholine and sulfur under reflux to form a thioamide intermediate.

  • Step 2: Acidic hydrolysis (H2_2SO4_4, glacial acetic acid) to yield the acetic acid derivative.

Reaction conditions critical for high yields (>90%) include:

  • Prolonged reflux (14–20 hours) for complete thioamide formation.

  • Controlled pH adjustment (pH 1–2) during crystallization to isolate the product .

Reactivity Profile

The compound’s functional groups enable diverse transformations:

  • Nucleophilic Aromatic Substitution: Bromine at position 3 can be replaced by amines or alkoxides.

  • Electrophilic Substitution: The electron-withdrawing -OCF3_3 group directs electrophiles to the meta position.

  • Decarboxylation: Heating with quinoline or copper catalysts removes the carboxylic acid group.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<1 mg/mL at 25°C) .

  • Stability: Stable under ambient conditions but hygroscopic; storage recommendations include desiccators at 2–8°C .

Thermal Properties

Experimental melting points are unreported, but analogous bromophenylacetic acids melt between 120–150°C . Differential scanning calorimetry (DSC) would provide precise thermal decomposition profiles.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor in drug discovery, particularly for non-steroidal anti-inflammatory drugs (NSAIDs). Its trifluoromethoxy group improves blood-brain barrier permeability, making it valuable in central nervous system (CNS) drug candidates.

Agrochemical Development

In agrochemicals, the bromine atom facilitates derivatization into herbicides and fungicides. For example, coupling with triazole moieties yields compounds with broad-spectrum antifungal activity.

Comparative Analysis with Structural Analogs

A comparison with related compounds highlights its unique properties:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acidC9H5BrF4O2\text{C}_9\text{H}_5\text{BrF}_4\text{O}_2301.03Fluoro and trifluoromethyl groups enhance lipophilicity
4-Bromo-2-(trifluoromethyl)phenylacetic acidC9H6BrF3O2\text{C}_9\text{H}_6\text{BrF}_3\text{O}_2299.04Lacks trifluoromethoxy group, lower metabolic stability

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric routes for enantioselective synthesis.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Computational Modeling: Predict ADMET properties using QSAR models.

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